Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride
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Overview
Description
Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the Pictet-Spengler reaction, which involves the condensation of benzaldehyde with methylamine in the presence of an acid catalyst to form an intermediate tetrahydroisoquinoline, followed by alkylation and esterification steps.
Modern Approaches: Advances in synthetic chemistry have led to more efficient methods, such as using transition metal-catalyzed reactions or organocatalysts to improve yield and selectivity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batch reactors, where precise control of temperature, pressure, and reactant concentrations is maintained to ensure consistent quality.
Continuous Flow Synthesis: Some manufacturers have adopted continuous flow synthesis techniques to enhance scalability and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as quinones.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Reduced isoquinolines and related compounds.
Substitution Products: Alkylated or aminated derivatives of the isoquinoline ring.
Scientific Research Applications
Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride has found applications in various scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Studied for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: The exact mechanism can vary depending on the biological context, but it often involves modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Ethyl 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate: Similar structure but with a phenyl group instead of a methyl group.
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: Another isoquinoline derivative with different substitution patterns.
Uniqueness: Ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity compared to other isoquinoline derivatives.
Properties
IUPAC Name |
ethyl 3,3-dimethyl-2,4-dihydro-1H-isoquinoline-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c1-4-17-13(16)12-11-8-6-5-7-10(11)9-14(2,3)15-12;/h5-8,12,15H,4,9H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUISIBNMXXTPFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=CC=CC=C2CC(N1)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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